N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 896305-65-0
VCID: VC6408515
InChI: InChI=1S/C25H27N5O2S/c1-17-13-18(2)24(19(3)14-17)26-23(31)16-33-25-28-27-22(30(25)29-11-5-6-12-29)15-20-7-9-21(32-4)10-8-20/h5-14H,15-16H2,1-4H3,(H,26,31)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)C
Molecular Formula: C25H27N5O2S
Molecular Weight: 461.58

N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 896305-65-0

Cat. No.: VC6408515

Molecular Formula: C25H27N5O2S

Molecular Weight: 461.58

* For research use only. Not for human or veterinary use.

N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 896305-65-0

Specification

CAS No. 896305-65-0
Molecular Formula C25H27N5O2S
Molecular Weight 461.58
IUPAC Name 2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C25H27N5O2S/c1-17-13-18(2)24(19(3)14-17)26-23(31)16-33-25-28-27-22(30(25)29-11-5-6-12-29)15-20-7-9-21(32-4)10-8-20/h5-14H,15-16H2,1-4H3,(H,26,31)
Standard InChI Key QNRRGBDPQRNOJR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 1,2,4-triazole core substituted at the 3-position with a thioacetamide group and at the 4- and 5-positions with pyrrole and 4-methoxybenzyl moieties, respectively. The mesityl group (2,4,6-trimethylphenyl) is appended via the acetamide nitrogen. This arrangement creates a sterically hindered environment that may influence binding interactions in biological systems .

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS Registry Number896305-65-0
Molecular FormulaC25H27N5O2S\text{C}_{25}\text{H}_{27}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight461.6 g/mol
IUPAC NameN-(2,4,6-Trimethylphenyl)-2-[(5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocol for this compound is published, its structure suggests a multi-step assembly:

  • Triazole Core Formation: A Huisgen cycloaddition between a nitrile and hydrazine derivative could yield the 1,2,4-triazole ring.

  • Thioether Linkage: Nucleophilic substitution of a triazole-thiol intermediate with chloroacetamide under basic conditions .

  • Pyrrole and Methoxybenzyl Substitution: Sequential alkylation/arylation reactions using appropriate electrophiles.

Table 2: Hypothetical Reaction Conditions

StepReactantsConditionsYield*
1Nitrile + HydrazineEtOH,Δ\text{EtOH}, \Delta~60%
2Triazole-thiol + ChloroacetamideDMF,K2CO3\text{DMF}, \text{K}_2\text{CO}_3~45%
3Intermediate + 4-Methoxybenzyl bromideTHF,0C\text{THF}, 0^\circ\text{C}~50%
*Theoretical yields based on analogous reactions .

Purification and Characterization

Post-synthetic purification likely involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Critical characterization data would include:

  • 1H^1\text{H}-NMR: Resonances for mesityl methyl groups (~2.3 ppm), methoxy protons (~3.8 ppm), and pyrrole aromatic protons (~6.8 ppm) .

  • HPLC: Purity >95% using a C18 column with acetonitrile/water mobile phase.

Physicochemical Properties

Solubility and Stability

Predicted solubility parameters (LogP ≈ 3.2) indicate moderate lipophilicity, favoring dissolution in dimethyl sulfoxide (DMSO) or dichloromethane . The compound is likely stable under inert atmospheres but may undergo hydrolysis in acidic/basic media due to the acetamide group .

Table 3: Experimental Data Requirements

PropertyMethodologyCurrent Status
Melting PointDifferential Scanning CalorimetryNot reported
Aqueous SolubilityShake-flask methodPending investigation
PhotostabilityUV-Vis exposureUnknown

Biological Activity and Applications

Hypothetical Mechanisms

The triazole-thioacetamide scaffold is associated with kinase inhibition and antimicrobial activity in related compounds . Potential targets include:

  • Cytochrome P450 Enzymes: Triazoles often act as heme-binding inhibitors .

  • Bacterial Dihydropteroate Synthase: Thioether linkages mimic p-aminobenzoic acid in sulfonamide drugs.

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